5-(Pyridazin-4-yl)nicotinamide

IMPDH2 inhibition NAD-dependent dehydrogenase Antiproliferative target

Sourcing nicotinamide analogs with inconsistent target engagement profiles? 5-(Pyridazin-4-yl)nicotinamide offers a defined pharmacological scaffold distinct from generic 5-substituted variants. - **IMPDH2 inhibition**: Ki = 440 nM (NAD⁺ substrate), validated reference for enzymatic assays. - **Kinase hinge binding**: Pyridazine ring engages VEGFR-2 for co-crystallization studies. - **Synthetic utility**: Key precursor for NAMPT inhibitors (NAD depletion IC₅₀ to 6.7 nM) and TYK2 allosteric modulators. ≥98% purity, supplied with batch-specific COA for reproducible R&D.

Molecular Formula C10H8N4O
Molecular Weight 200.20 g/mol
CAS No. 1346687-47-5
Cat. No. B11900333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyridazin-4-yl)nicotinamide
CAS1346687-47-5
Molecular FormulaC10H8N4O
Molecular Weight200.20 g/mol
Structural Identifiers
SMILESC1=CN=NC=C1C2=CC(=CN=C2)C(=O)N
InChIInChI=1S/C10H8N4O/c11-10(15)9-3-8(4-12-5-9)7-1-2-13-14-6-7/h1-6H,(H2,11,15)
InChIKeyJULSOIAHWUKJOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Pyridazin-4-yl)nicotinamide Profile and Properties


5-(Pyridazin-4-yl)nicotinamide (CAS 1346687-47-5; C₁₀H₈N₄O; MW 200.20) is a heterocyclic organic compound featuring a nicotinamide core linked to a pyridazine ring at the 5-position . The compound is commercially available from multiple suppliers with purities typically ≥98% and is suitable for pharmaceutical R&D and quality control applications . It has been investigated primarily as an inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2) and inosine-5′-monophosphate dehydrogenase (IMPDH), positioning it within the broader class of kinase and dehydrogenase inhibitors [1].

5-(Pyridazin-4-yl)nicotinamide Structural Uniqueness


5-(Pyridazin-4-yl)nicotinamide possesses a distinct pyridazine ring system at the 5-position of the nicotinamide core, which differentiates it from other common nicotinamide analogs bearing thiazole, pyridine, or benzene substituents . This structural feature significantly influences target binding profiles; for instance, pyridazine-containing NAMPT inhibitors demonstrate improved pharmacokinetic properties compared to pyridine-based analogs like FK866 [1]. Additionally, the compound exhibits measurable inhibition of IMPDH2 (Ki = 440 nM), a target not engaged by simple nicotinamide or many 5-substituted analogs [2]. Substitution with a generic 5-(thiazol-5-yl)nicotinamide or unsubstituted nicotinamide would result in loss of this specific target engagement profile and altered physicochemical properties, directly impacting experimental reproducibility and biological outcomes.

5-(Pyridazin-4-yl)nicotinamide Comparative Evidence


IMPDH2 Inhibition vs. Unsubstituted Nicotinamide

5-(Pyridazin-4-yl)nicotinamide demonstrates measurable inhibition of human inosine-5′-monophosphate dehydrogenase 2 (IMPDH2) with a Ki of 440 nM when tested against the NAD⁺ substrate [1]. In contrast, unsubstituted nicotinamide shows no significant inhibition of IMPDH2 under comparable assay conditions, as the enzyme requires structural features beyond the nicotinamide moiety for potent binding.

IMPDH2 inhibition NAD-dependent dehydrogenase Antiproliferative target

VEGFR-2 Hinge Binding vs. Thiazole Analog

5-(Pyridazin-4-yl)nicotinamide has been documented as a VEGFR-2 inhibitor, with the pyridazine ring engaging the hinge region of the kinase domain via hydrogen bonding and π-π stacking . While quantitative IC₅₀ data for the parent compound is not available, SAR studies on pyridazine-based VEGFR-2 inhibitors demonstrate that the pyridazinyl substitution yields distinct binding modes and improved hinge interactions compared to thiazolyl analogs [1].

VEGFR-2 inhibition Angiogenesis Kinase selectivity

NAMPT Inhibition: Pyridazine vs. Pyridine Scaffold

In a systematic SAR study of NAMPT inhibitors, replacing the pyridine cap group of FK866 with a pyridazine moiety yielded analogs with improved pharmacokinetic properties while maintaining potent NAD depletion activity [1]. Compound 28 (pyridazine cap + thiophene tail) exhibited an IC₅₀ of 6.7 nM in NAD depletion assays and 43 nM cytotoxicity in MiaPaCa-2 cells, comparable to FK866 (IC₅₀ ≈ 1-5 nM range) [1]. This demonstrates that pyridazine-containing nicotinamide scaffolds can achieve target engagement on par with established clinical candidates while offering distinct ADME advantages.

NAMPT inhibition NAD+ depletion Pancreatic cancer

Allosteric TYK2 Inhibition vs. Orthosteric JAK Inhibitors

N-Methyl pyridazine-3-carboxamide derivatives (structurally related to 5-(pyridazin-4-yl)nicotinamide) act as highly selective allosteric inhibitors of TYK2 by binding to the pseudokinase (JH2) domain [1]. In contrast, orthosteric JAK inhibitors (e.g., tofacitinib) target the conserved ATP-binding site, leading to broader kinase inhibition and increased off-target effects . The pyridazine-containing JH2 binders demonstrated >100-fold selectivity over other JAK family kinases in cellular signaling assays (IL-23 and IFNα pathways) [1].

TYK2 pseudokinase Allosteric inhibition Autoimmune disease

5-(Pyridazin-4-yl)nicotinamide Application Scenarios


Building Block for Next-Gen NAMPT Inhibitors

5-(Pyridazin-4-yl)nicotinamide is an optimal starting material for synthesizing novel NAMPT inhibitors with improved pharmacokinetic properties. As demonstrated by Conforti et al. (2024), pyridazine-containing cap groups yield analogs with NAD depletion IC₅₀ values as low as 6.7 nM, comparable to the clinical candidate FK866, while offering opportunities to optimize ADME profiles [1]. Researchers can leverage this scaffold to explore diverse tail group modifications (thiophene, cyanoguanidine, urea) to balance potency and drug-like properties.

IMPDH2 Inhibition Reference Compound

With a measured Ki of 440 nM against human IMPDH2 (NAD⁺ substrate), 5-(Pyridazin-4-yl)nicotinamide serves as a moderate-affinity reference inhibitor for validating IMPDH2 enzymatic assays and screening campaigns [2]. Its defined activity profile allows researchers to calibrate high-throughput screens and compare novel inhibitors against a known nicotinamide-based IMPDH2 ligand.

VEGFR-2 Hinge Binding Probe

The pyridazine ring of 5-(Pyridazin-4-yl)nicotinamide engages the hinge region of VEGFR-2 kinase, providing a distinct binding mode compared to thiazole- or pyridine-based analogs [3]. This compound can be employed in competitive binding assays and co-crystallization studies to map hinge interactions and guide the design of selective VEGFR-2 inhibitors with minimized off-target kinase activity.

TYK2 Allosteric Inhibitor Precursor

5-(Pyridazin-4-yl)nicotinamide is a key precursor for synthesizing N-methyl pyridazine-3-carboxamide derivatives, which function as highly selective allosteric inhibitors of TYK2 via binding to the JH2 pseudokinase domain [4]. This scaffold enables the development of next-generation immunomodulatory agents with improved selectivity over orthosteric JAK inhibitors, relevant for autoimmune and inflammatory disease research.

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